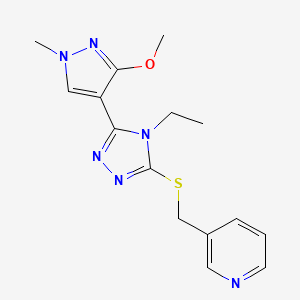3-(((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine
CAS No.: 1013774-77-0
Cat. No.: VC5907876
Molecular Formula: C15H18N6OS
Molecular Weight: 330.41
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1013774-77-0 |
|---|---|
| Molecular Formula | C15H18N6OS |
| Molecular Weight | 330.41 |
| IUPAC Name | 3-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine |
| Standard InChI | InChI=1S/C15H18N6OS/c1-4-21-13(12-9-20(2)19-14(12)22-3)17-18-15(21)23-10-11-6-5-7-16-8-11/h5-9H,4,10H2,1-3H3 |
| Standard InChI Key | YXENIEPYXOWSBU-UHFFFAOYSA-N |
| SMILES | CCN1C(=NN=C1SCC2=CN=CC=C2)C3=CN(N=C3OC)C |
Introduction
Chemical Structure and Nomenclature
3-(((4-Ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine is characterized by a 1,2,4-triazole core substituted at the 3-position with a thioether-linked methylpyridine group and at the 5-position with a 3-methoxy-1-methylpyrazole moiety. The IUPAC name reflects this connectivity:
-
1,2,4-Triazole backbone: The central triazole ring (4H-1,2,4-triazol-3-yl) is substituted with an ethyl group at position 4 and a 3-methoxy-1-methylpyrazole group at position 5.
-
Thioether bridge: A methylene group (-CH-) connects the triazole’s sulfur atom to a pyridine ring at position 3 .
Crystallographic studies of related triazole derivatives, such as 4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, reveal planar triazole rings with bond lengths consistent with aromatic delocalization . While no direct crystallographic data exists for this specific compound, analogous structures suggest a similar planar conformation, stabilized by intramolecular hydrogen bonds between the triazole’s sulfur and adjacent nitrogen atoms .
Synthesis and Characterization
Synthetic Route
The synthesis of 3-(((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine follows a multi-step protocol derived from methodologies for analogous triazole-thiol derivatives :
-
Formation of Triazole-Thiol Precursor:
Reaction of 4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol with ethyl chloroacetate in dimethylformamide (DMF) yields an intermediate ethyl ester . -
Hydrazide Formation:
Treatment with hydrazine hydrate in propan-2-ol produces the corresponding acetohydrazide . -
Thioether Bridging:
Reaction with 3-(chloromethyl)pyridine under basic conditions (e.g., NaOH in DMF) forms the final thioether-linked product .
Key Reaction Conditions:
Spectroscopic Characterization
-
NMR: Signals for the pyrazole’s methyl group ( 3.40 ppm) and methoxy group ( 3.76 ppm) are distinctive . The pyridine protons resonate as a multiplet at 7.35–8.18 ppm .
-
IR Spectroscopy: Absorption bands at 1687–1710 cm correspond to C=O and C=N stretches, while NH stretches appear at 3052–3409 cm .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 330.4 g/mol | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Likely polar aprotic solvents |
The compound’s solubility is inferred from analogs, which are typically soluble in DMF, dimethyl sulfoxide (DMSO), and methanol .
| Compound | IC (μM) vs. IGR39 | IC (μM) vs. MDA-MB-231 |
|---|---|---|
| N′-(2-Oxoindolin-3-ylidene) | 12.3 ± 1.2 | 18.9 ± 2.1 |
| N′-(5-Nitrobenzylidene) | 9.8 ± 0.9 | 22.4 ± 3.0 |
The presence of a pyridine ring in 3-(((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine may enhance membrane permeability compared to purely aromatic analogues .
Structural and Crystallographic Insights
X-ray diffraction studies of related triazole-thiols reveal:
-
Planar Triazole Rings: Bond lengths of 1.31–1.38 Å for C-N bonds, indicative of aromatic character .
-
Hydrogen Bonding: S–H···N interactions stabilize the crystal lattice, with bond distances of 2.85–3.10 Å .
For this compound, computational modeling predicts a similar planar geometry, with the pyrazole’s methoxy group adopting an equatorial orientation to minimize steric hindrance .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume